4,5-Dimethylpyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4,5-dimethylpyrimidin-2-amine derivatives often involves cyclization reactions and the use of different reagents to introduce various substituents into the pyrimidine ring. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of 4,5-dimethylpyrimidin-2-amine derivatives can be complex, with variations depending on the substituents added during synthesis. The crystal structure of synthesized compounds can reveal details about molecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's reactivity and properties. For example, in the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Scientific Research Applications
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidines, including 4,5-Dimethylpyrimidin-2-amine, are compounds with a wide range of biological activities. The synthesis of pyrimidine derivatives is important in medicinal chemistry .
- Methods of Application or Experimental Procedures : The compound was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone. The compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
- Results or Outcomes : The synthesis resulted in the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate .
Application in Antitrypanosomal and Antiplasmodial Activities
- Scientific Field : Pharmacology
- Summary of the Application : New 2-aminopyrimidine derivatives were prepared for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Methods of Application or Experimental Procedures : The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Application in Anticancer Therapy
- Scientific Field : Oncology
- Summary of the Application : Derivatives of 4,5-Dimethylpyrimidin-2-amine have been studied for their antiangiogenic properties, which are critical for cancer treatment.
- Methods of Application or Experimental Procedures : A silico study was conducted to highlight the potential of these compounds as inhibitors of VEGFR-2 kinase, a key target in antiangiogenic therapy.
- Results or Outcomes : The study highlighted the potential of these compounds as inhibitors of VEGFR-2 kinase.
Application in Synthesis of Bioactive Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : The new pyrimidine compound could be a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .
- Methods of Application or Experimental Procedures : The compound was synthesized from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : The synthesis resulted in the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate .
Application in Drug Development
Safety And Hazards
The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 4,5-Dimethylpyrimidin-2-amine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives have been the focus of intense research due to their diverse biological activities . They have potential applications in medicine, pharma, electronics, agriculture, chemical catalysis, food industry, and many others .
properties
IUPAC Name |
4,5-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELZPOFKHRZRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282669 | |
Record name | 4,5-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyrimidin-2-amine | |
CAS RN |
1193-74-4 | |
Record name | 1193-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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